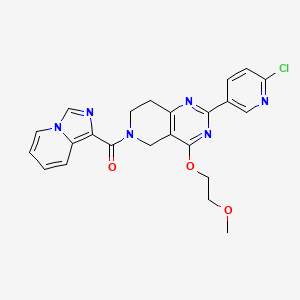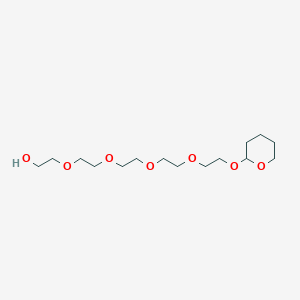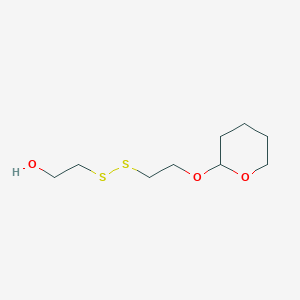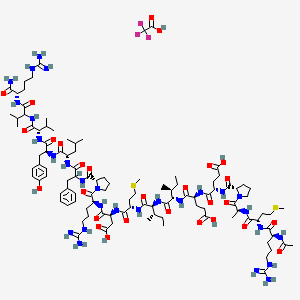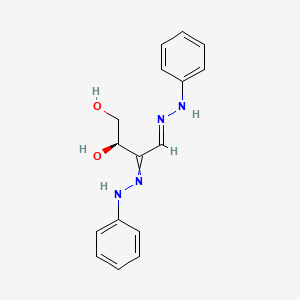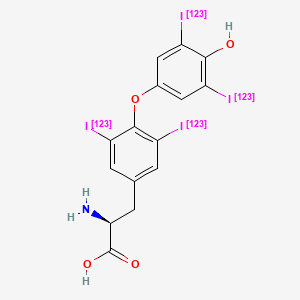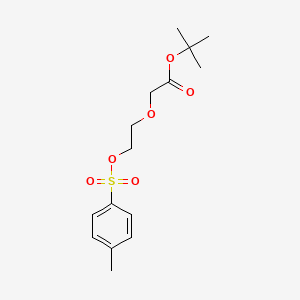
Tos-PEG2-CH2CO2tBu
Descripción general
Descripción
Tos-PEG2-CH2CO2tBu, also known as tosyl-polyethylene glycol-2-carboxy-tert-butyl ester, is a derivative of polyethylene glycol (PEG) that has been modified with a tosyl group and a tert-butyl ester. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions, and the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .
Mecanismo De Acción
Target of Action
Tos-PEG2-CH2CO2tBu is a PEG derivative containing a t-butyl ester and a tosyl group It’s known that the compound is used in drug delivery systems , implying that its targets could be varied depending on the specific drug it’s attached to.
Mode of Action
The hydrophilic PEG spacer in this compound increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions . This suggests that the compound can undergo reactions to release the drug it’s carrying in the appropriate conditions.
Pharmacokinetics
The hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially enhance the bioavailability of the compound and any attached drugs.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions , suggesting that the pH of the environment could influence the compound’s action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG2-CH2CO2tBu typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the polyethylene glycol (PEG) chain.
Tosylation: The PEGylated intermediate is then tosylated using tosyl chloride in the presence of a base such as pyridine or triethylamine. This introduces the tosyl group.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of the precursor are PEGylated using industrial reactors.
Automated Tosylation: Automated systems are used for the tosylation step to ensure consistency and efficiency.
High-Throughput Esterification: High-throughput systems are employed for the esterification step, allowing for the production of large batches of the compound
Análisis De Reacciones Químicas
Types of Reactions
Tos-PEG2-CH2CO2tBu undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group acts as a leaving group, allowing for nucleophilic substitution reactions.
Deprotection: The t-butyl ester can be deprotected under acidic conditions to yield the free carboxylic acid.
Esterification and Amidation: The free carboxylic acid can undergo esterification or amidation reactions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used for deprotection.
Esterification and Amidation: Reagents such as DCC and DMAP are used for esterification, while carbodiimides and amines are used for amidation
Major Products Formed
Nucleophilic Substitution: Substituted PEG derivatives.
Deprotection: Free carboxylic acid derivatives.
Esterification and Amidation: Various esters and amides of PEG
Aplicaciones Científicas De Investigación
Tos-PEG2-CH2CO2tBu has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the formulation of various industrial products, including coatings and adhesives
Comparación Con Compuestos Similares
Similar Compounds
Tos-PEG2-CH2CO2H: Similar to Tos-PEG2-CH2CO2tBu but lacks the t-butyl ester group.
Tos-PEG2-NH2: Contains an amine group instead of a carboxyl group.
Tos-PEG2-OH: Contains a hydroxyl group instead of a carboxyl group.
Uniqueness
This compound is unique due to its combination of a tosyl group and a t-butyl ester, which provides both a good leaving group for nucleophilic substitution and a protective group for the carboxyl functionality. This makes it highly versatile for various chemical modifications and applications .
Propiedades
IUPAC Name |
tert-butyl 2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O6S/c1-12-5-7-13(8-6-12)22(17,18)20-10-9-19-11-14(16)21-15(2,3)4/h5-8H,9-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBZYPKOIDXKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


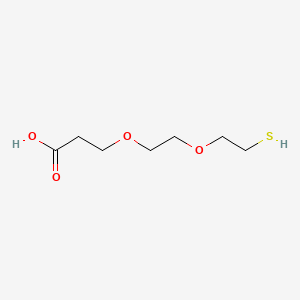
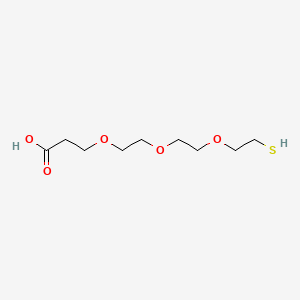
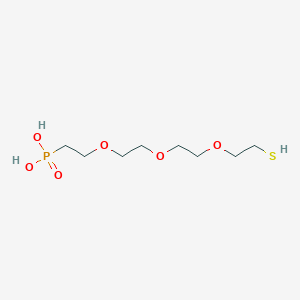
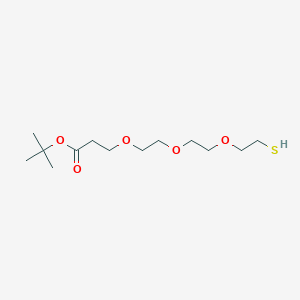
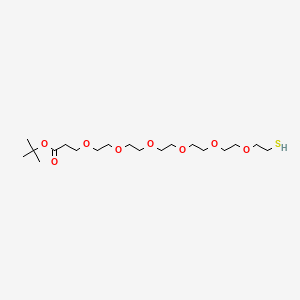
![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)
